molecular formula C13H11NO2S2 B2454030 (5E)-5-[4-(allyloxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one CAS No. 361184-37-4

(5E)-5-[4-(allyloxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one

Cat. No. B2454030
CAS RN: 361184-37-4
M. Wt: 277.36
InChI Key: ZEPCCVFLTPWQIZ-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-[4-(allyloxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one, also known as 5-allyloxybenzylidene-2-mercapto-1,3-thiazol-4-one, is a sulfur-containing heterocyclic compound with a variety of biological and chemical applications. It is an organic compound that is often used in the synthesis of organic and inorganic compounds. It has been used in the synthesis of various biologically active compounds, such as antibiotics and anti-cancer drugs, as well as in the synthesis of inorganic materials.

Scientific Research Applications

Antidiabetic Applications

Thiazolidinediones, a class of compounds to which the mentioned compound structurally relates, have been extensively studied for their antidiabetic properties. For example, compounds with the 5-(4-oxybenzyl) moiety, similar to the benzylidene part of the target compound, have shown substantial hypoglycemic and hypolipidemic activities in animal models. These studies highlight the importance of the 5-substituted thiazolidine-2,4-dione structure for antidiabetic activity, suggesting that the target compound might also possess similar properties (Sohda et al., 1982).

Anti-inflammatory and Analgesic Applications

Thiazolidinone derivatives have also been investigated for their anti-inflammatory and analgesic activities. For instance, certain thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones substituted with anti-inflammatory agents like flurbiprofen have shown promising anti-inflammatory and analgesic effects without inducing significant gastric lesions, indicating their potential as safer alternatives to existing treatments (Doğdaş et al., 2007). This suggests that the target compound might also be explored for similar therapeutic applications given its structural similarities.

Anticonvulsant Applications

Benzodiazepine receptor ligands and thiazolidinone derivatives have been studied for their anticonvulsant effects. Compounds structurally related to the target molecule, particularly those containing thiazolidinone and benzylidene moieties, have shown efficacy in animal models of seizures and epilepsy (Costanzo et al., 2002). This implies that the compound could potentially be investigated for its effects on neurological disorders, including epilepsy.

Antitumor and Anticancer Applications

Some thiazolidinone derivatives exhibit antitumor activities. For example, 5H-benzo[h]thiazolo[2,3-b]quinazolines have shown significant antitumor effects in hepatocellular carcinoma models, suggesting that compounds with similar structural features could be potential candidates for anticancer research (Keshari et al., 2017).

properties

IUPAC Name

(5E)-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S2/c1-2-7-16-10-5-3-9(4-6-10)8-11-12(15)14-13(17)18-11/h2-6,8H,1,7H2,(H,14,15,17)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPCCVFLTPWQIZ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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